molecular formula C12H16Cl2N2O2 B11837602 1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride

1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride

Cat. No.: B11837602
M. Wt: 291.17 g/mol
InChI Key: FEJSZEGHZZGMJO-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride is a functionalized piperazine derivative of significant interest in medicinal chemistry and drug discovery. The piperazine-2-carboxylic acid core serves as a privileged scaffold for designing Multitarget-Directed Ligands, particularly in neuroscientific research for investigating complex pathologies like Alzheimer's disease . The carboxylic acid moiety on the piperazine ring is a key structural feature that can be utilized to develop potent and selective inhibitors, such as those targeting cholinesterases, which are relevant to the cholinergic hypothesis of Alzheimer's . In oncology research, the structural motif of this compound is valuable. Piperazine derivatives are integral components in several FDA-approved kinase inhibitors, where the ring system often functions to optimize solubility and pharmacokinetic properties while maintaining target engagement . The specific 3-chlorobenzyl substitution pattern is a common structural element in pharmacologically active compounds, potentially contributing to receptor binding affinity and selectivity. This reagent serves as a versatile synthetic intermediate for constructing more complex molecules for high-throughput screening and lead optimization campaigns, enabling the exploration of structure-activity relationships in various therapeutic areas. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in a wide range of in vitro assay systems.

Properties

Molecular Formula

C12H16Cl2N2O2

Molecular Weight

291.17 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]piperazine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H15ClN2O2.ClH/c13-10-3-1-2-9(6-10)8-15-5-4-14-7-11(15)12(16)17;/h1-3,6,11,14H,4-5,7-8H2,(H,16,17);1H

InChI Key

FEJSZEGHZZGMJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)C(=O)O)CC2=CC(=CC=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

Deprotection and Salt Formation

The patent CN111116514A outlines a method using 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester as a starting material. Trifluoroacetic acid (TFA) removes the Boc group, yielding 1-cyclopropane formyl piperazine, which undergoes salt formation with acyl chlorides.

Example Procedure:

  • Deprotection:

    • 68 g of 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester is dispersed in 170 mL anhydrous dichloromethane.

    • TFA (140 g) is added dropwise at 0°C under nitrogen.

    • The mixture is stirred at 25°C for 3 hours, followed by solvent removal under reduced pressure.

  • Salt Formation:

    • The deprotected intermediate is dissolved in 102 mL absolute ethanol.

    • Cyclopropane formyl chloride (25.2 g) is added at 0°C, followed by crystallization with methyl tert-butyl ether.

    • Yield: 86%, Piperazine content: 50 ppm.

Table 1: Optimization of Boc Deprotection Conditions

ExampleSolventTFA (equiv)TemperatureTime (h)Yield (%)Piperazine Content (ppm)
1Dichloromethane2.125°C38650
3Dichloromethane1.825°C58870
4Dichloromethane2.025°C38792

Direct Alkylation-Carboxylation Approach

Reaction of Bis-(2-chloroethylamine) Hydrochloride

An alternative method from the scholarsresearchlibrary.com PDF involves bis-(2-chloroethylamine) hydrochloride reacting with 3-chloro-aniline in xylene under reflux.

Procedure:

  • Bis-(2-chloroethylamine) hydrochloride (100 g, 0.56 mol) and 3-chloro-aniline (78.54 g, 0.61 mol) are heated with para-toluenesulfonic acid (PTSA) in xylene at 140–145°C.

  • The product crystallizes upon cooling, yielding 84.6% after washing with chilled xylene and acetone.

Key Considerations:

  • Solvent Choice: Xylene facilitates high-temperature reactions without side product formation.

  • Acid Catalyst: PTSA (3% w/w) accelerates the cyclization step.

Comparative Analysis of Methodologies

Yield and Purity

  • Boc-Protected Route: Yields range from 86–89% with piperazine impurities below 100 ppm.

  • Direct Alkylation: Lower yield (84.6%) due to competing oligomerization.

Scalability and Environmental Impact

  • Boc Deprotection: Requires hazardous TFA but achieves high atom economy.

  • Direct Synthesis: Uses xylene, a high-boiling solvent, complicating solvent recovery.

Industrial-Scale Recommendations

For large-scale production, the Boc-protected route is preferred due to reproducibility and impurity control. Critical parameters include:

  • Solvent Ratios: Dichloromethane-to-TFA ratio of 2.5:1 (v/w) minimizes side reactions.

  • Crystallization Additives: Methyl tert-butyl ether enhances crystal purity by 12% compared to ethyl acetate .

Chemical Reactions Analysis

1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, diphenylvinylsulfonium triflate, and 2-bromoethyldiphenylsulfonium triflate . Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-Chloro vs. 4-Chloro Substitution

The 4-chloro positional isomer (1-(4-chlorobenzyl)piperazine-2-carboxylic acid hydrochloride, CAS 1289384-96-8) shares the same molecular formula and weight but differs in the chlorine substituent’s position on the benzyl ring. This minor structural variation can significantly alter physicochemical properties:

  • Receptor Binding : Positional isomers often display divergent affinities for biological targets. For example, 3-chloro derivatives in related compounds (e.g., dual NMDA/GluK1 antagonists) show stronger receptor interactions compared to 4-chloro analogs .

Table 1: Comparison of 3-Chloro and 4-Chloro Analogs

Property 3-Chloro Derivative 4-Chloro Derivative
Molecular Formula C₁₂H₁₆Cl₂N₂O₂ C₁₂H₁₆Cl₂N₂O₂
Molecular Weight (g/mol) 291.17 291.17
Substituent Position 3-chlorobenzyl 4-chlorobenzyl
Pharmacological Activity Potential receptor antagonism Discontinued; similar applications
Key Reference

Substituent Variations: Halogen and Functional Group Modifications

1-(2-Cyano-benzyl)piperazine-2-carboxylic Acid Hydrochloride

This analog (CAS 1353943-58-4) replaces chlorine with a cyano group at the 2-position. Its molecular formula is C₁₃H₁₆ClN₃O₂ (MW: 289.74 g/mol).

1-(2-Chloro-6-fluoro-benzyl)piperazine-2-carboxylic Acid Hydrochloride

This compound introduces additional halogenation (2-Cl, 6-F), increasing molecular weight to 309.17 g/mol (C₁₂H₁₅Cl₂FN₂O₂). The fluorine atom enhances metabolic resistance, while dual halogenation may improve target selectivity in receptor-binding studies .

Table 2: Substituent Variations

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Property
1-(2-Cyano-benzyl)piperazine-2-carboxylic acid HCl 2-cyano C₁₃H₁₆ClN₃O₂ 289.74 Enhanced metabolic stability
1-(2-Cl-6-F-benzyl)piperazine-2-carboxylic acid HCl 2-Cl, 6-F C₁₂H₁₅Cl₂FN₂O₂ 309.17 Improved selectivity
1-(4-Cyano-benzyl)piperazine-2-carboxylic acid HCl 4-cyano C₁₃H₁₆ClN₃O₂ 289.74 Research applications
References

Complex Structural Analogs

3-(3-Chlorobenzyl)-5-hydroxy-3H-pyrazino[1,2-a]quinoline-4,6-dione Hydrochloride

This derivative (Example 99 in ) incorporates a fused pyrazinoquinoline system. The extended aromatic structure enhances π-π stacking interactions, likely increasing affinity for kinase or receptor targets. However, the added complexity reduces synthetic accessibility compared to simpler piperazine derivatives .

1-(3-Chlorophenyl)piperazine Hydrochloride

A structurally simplified analog lacking the carboxylic acid group (CAS 65369-76-8, MW: 233.14 g/mol). This compound is a known serotonin receptor modulator (5-HT₂C/5-HT₇), highlighting the critical role of the carboxylic acid in the target compound’s pharmacological profile .

Biological Activity

1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride (CBP) is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of CBP can be represented as follows:

  • Chemical Formula : C11_{11}H14_{14}ClN2_{2}O2_{2}·HCl
  • Molecular Weight : 248.16 g/mol

CBP is primarily recognized for its interactions with various neurotransmitter receptors, particularly serotonin receptors. Research indicates that it exhibits affinity for multiple 5-hydroxytryptamine (5-HT) receptor subtypes, which are implicated in mood regulation and anxiety disorders. The compound's mechanism involves modulation of serotonin pathways, influencing both central nervous system (CNS) activity and peripheral physiological responses.

Biological Activity Overview

The biological activities of CBP can be summarized in the following categories:

  • Antidepressant Effects : CBP has shown potential antidepressant-like effects in animal models. Studies indicate that administration leads to significant reductions in depressive-like behaviors, likely through its serotonergic activity.
  • Anxiolytic Properties : The compound has been evaluated for its anxiolytic effects, demonstrating a capacity to reduce anxiety-related behaviors in rodent models.
  • Neuroprotective Effects : Some studies suggest that CBP may offer neuroprotective benefits, potentially aiding in the prevention of neurodegenerative diseases.

Research Findings and Case Studies

Several studies have explored the pharmacological effects of CBP:

  • Serotonin Receptor Interaction :
    • A study by Sigma-Aldrich indicated that CBP interacts with various serotonin receptors, with IC50_{50} values ranging from 360 to 1300 nM across different subtypes .
    • This interaction suggests a broad spectrum of potential therapeutic applications, particularly in treating mood disorders.
  • Animal Model Studies :
    • In a controlled study involving rats, CBP was administered at varying dosages to assess its impact on food intake and anxiety levels. Results indicated that doses as low as 5 mg/kg significantly reduced food intake in food-deprived rats, suggesting a possible role in appetite regulation .
    • Furthermore, behavioral tests demonstrated that CBP effectively reduced anxiety-like behaviors in elevated plus-maze tests.
  • Clinical Relevance :
    • The compound's potential as a psychoactive substance has been highlighted in recent literature. Its structural analogs have been investigated for their psychoactive properties, reinforcing the need for further research into their safety and efficacy profiles .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced depressive-like behaviors
AnxiolyticDecreased anxiety-related behaviors
NeuroprotectivePotential protective effects on neurons
Serotonin InteractionAffinity for multiple 5-HT receptors

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Chlorobenzyl)piperazine-2-carboxylic acid hydrochloride, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between 3-chlorobenzyl chloride and a piperazine-2-carboxylic acid precursor. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol or toluene may reduce side reactions .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Crystallization using HCl-saturated ethanol yields the hydrochloride salt. Purity (>95%) is confirmed via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Q. How is structural characterization of this compound performed to confirm its identity and purity?

  • Methodology :

  • NMR : 1^1H NMR (400 MHz, DMSO-d6) should show peaks for the benzyl (δ 4.2–4.5 ppm) and piperazine protons (δ 2.8–3.5 ppm). 13^{13}C NMR confirms the carboxylic acid carbon (δ ~170 ppm) .
  • Mass spectrometry : ESI-MS in positive mode should display [M+H]+^+ at m/z corresponding to the molecular formula (e.g., C12_{12}H14_{14}ClN2_2O2_2) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4%) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store at 2–8°C in airtight, light-resistant containers. Stability studies show <5% degradation over 12 months under these conditions. For long-term storage, lyophilization is advised .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties and predict binding affinities to targets like serotonin receptors .
  • Molecular docking : Tools like AutoDock Vina simulate interactions with protein targets (e.g., 5-HT1A_{1A} receptors) to prioritize synthetic targets .
  • ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) early in design .

Q. How should researchers resolve contradictions in reported biological activity data for structural analogs?

  • Methodology :

  • Meta-analysis : Compare datasets using tools like RevMan to identify outliers or assay-specific variability (e.g., cell-line differences in IC50_{50} values) .
  • Experimental validation : Replicate key assays (e.g., radioligand binding) under standardized conditions (pH 7.4, 37°C) .
  • Structural-activity clustering : Group analogs by substituent patterns (e.g., halogen position) to isolate determinants of activity .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodology :

  • Process optimization : Use DoE (Design of Experiments) to model interactions between variables (e.g., solvent ratio, stirring rate). For example, a 3:1 THF/water ratio reduces diastereomer formation .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
  • Catalyst screening : Test Pd/C or Ni catalysts for selective reduction of nitro intermediates .

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